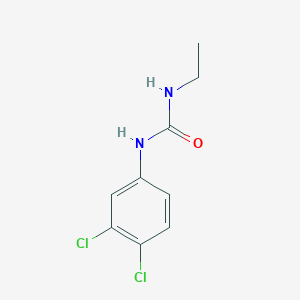

Urea, N-(3,4-dichlorophenyl)-N'-ethyl-

Description

Historical Context of Academic Inquiry into Phenylurea Herbicides

The academic and scientific inquiry into phenylurea herbicides is rooted in the broader post-World War II chemical revolution in agriculture. researchgate.net The development of synthetic herbicides during this period transformed weed management practices. researchgate.net Phenylurea herbicides emerged as a significant class of chemical compounds used for the control of a wide variety of weeds in both agricultural and non-agricultural settings, such as along railways and industrial sites. researchgate.net

The foundational discovery for this class of herbicides was the identification of the herbicidal properties of substituted ureas shortly after the war. researchgate.net A key publication in 1951 detailed the herbicidal activity of 3-(p-chlorophenyl)-1,1-dimethylurea, a compound closely related to Diuron (B1670789). researchgate.net The primary mechanism of action for phenylurea herbicides was identified as the inhibition of photosynthesis. researchgate.net Specifically, these compounds block the electron transport chain in Photosystem II, a critical process for plant survival. researchgate.netpsu.edu This discovery spurred further research into various substituted phenylureas, including Diuron, leading to their widespread use in controlling broadleaf and grassy weeds in numerous crops. researchgate.netnih.gov

Scope and Significance of Contemporary Research on Diuron in Environmental and Biological Systems

Contemporary research on Diuron is extensive, driven by its widespread historical use and its environmental persistence. nih.govepa.gov Classified as a biologically active pollutant, Diuron is frequently detected in soil, water, and sediments. nih.gov Its chemical stability and long half-life, which can exceed a year depending on environmental conditions, are key factors contributing to its persistence. psu.eduresearchgate.net

A primary focus of current research is the environmental fate and transport of Diuron. psu.edunih.gov Studies investigate its movement through soil and its potential to contaminate ground and surface water. epa.gov Research has confirmed its presence in various water sources, sometimes at concentrations that raise environmental concerns. mdpi.com

The degradation of Diuron is another significant area of investigation. This includes both abiotic processes, such as photolysis, and biotic degradation by microorganisms. psu.edutandfonline.com Microbial degradation is considered the main pathway for its dissipation from soil. psu.edu Scientific inquiry has identified various bacterial and fungal strains capable of transforming Diuron. tandfonline.comnih.govnih.gov The degradation process often involves N-demethylation, leading to the formation of several metabolites. psu.edunih.gov

A critical aspect of contemporary research is the study of Diuron's degradation products. nih.gov Metabolites such as N'-(3,4-dichlorophenyl)-N-methylurea (DCPMU), N'-(3,4-dichlorophenyl)urea (DCPU), and 3,4-dichloroaniline (B118046) (DCA) are frequently studied. nih.govresearchgate.net Notably, some of these breakdown products, particularly 3,4-dichloroaniline, have been shown to exhibit higher toxicity than the parent Diuron compound. nih.gov

The ecotoxicological effects of Diuron on non-target organisms are also a major research theme. epa.gov Studies have assessed its impact on aquatic life, finding it to be toxic to fish and aquatic invertebrates. psu.edunih.gov Furthermore, research has explored its role as an endocrine-disrupting chemical, with studies indicating potential impacts on the reproductive systems of fish. mdpi.comnih.gov The long-term application of Diuron has also been shown to affect the structure and metabolic potential of soil microbial communities. asm.orgnih.gov

Detailed Research Findings

Physicochemical Properties of Diuron

The environmental behavior of Diuron is heavily influenced by its physical and chemical properties.

| Property | Value |

| Chemical Formula | C₉H₁₀Cl₂N₂O |

| Molar Mass | 233.09 g/mol |

| Appearance | White, crystalline, odorless solid |

| Water Solubility | 42 ppm (low) |

| Stability | Stable in neutral media; hydrolyzed by acids and alkalis |

| Persistence in Soil | Moderately to highly persistent; average field half-life of 90 days |

Data sourced from multiple scientific reports. psu.eduepa.gov

Microbial Degradation of Diuron

Microbial action is the primary mechanism for Diuron's breakdown in the environment. The process typically involves a stepwise demethylation.

Common Degradation Pathway: Diuron → N'-(3,4-dichlorophenyl)-N-methylurea (DCPMU) → N'-(3,4-dichlorophenyl)urea (DCPU) → 3,4-dichloroaniline (DCA)

This pathway has been identified in numerous biodegradation studies. nih.govnih.gov

A variety of microorganisms have been identified for their ability to degrade Diuron.

| Microorganism Type | Examples | Research Finding |

| Fungi | Beauveria bassiana, Cunninghamella elegans, Pluteus cubensis | Capable of transforming Diuron, with some strains achieving significant degradation. psu.edunih.gov |

| Bacteria | Sphingomonas sp., Achromobacter xylosoxidans, Ochrobactrum anthropi | Can degrade Diuron, sometimes utilizing it as a source of carbon. nih.govnih.govresearchgate.net |

Environmental Concentrations of Diuron

Monitoring studies have detected Diuron in various environmental compartments across the globe.

| Water Source | Country/Region | Reported Concentration Range |

| Surface Water | USA | 2.7 - 2849 ppb |

| Groundwater | USA | 0.34 - 5.37 ppb |

| Wastewater Effluent | France | 38 ng/L |

| River Water | France (Seine River) | 200 ng/L |

| Porewater (Coastal) | Malaysia | 0.88 - 12.91 µg/L |

These concentrations are illustrative and vary significantly based on location and proximity to sources. epa.govmdpi.comnih.gov

Structure

3D Structure

Properties

CAS No. |

5006-82-6 |

|---|---|

Molecular Formula |

C9H10Cl2N2O |

Molecular Weight |

233.09 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-ethylurea |

InChI |

InChI=1S/C9H10Cl2N2O/c1-2-12-9(14)13-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H2,12,13,14) |

InChI Key |

FTJWKYIMFVTWKY-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Biochemical and Physiological Mechanisms of Diuron Action in Photosynthetic Organisms

Photosystem II (PSII) Inhibition: Fundamental Principles

The primary mode of action for Diuron (B1670789) is the inhibition of Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts. psu.edu This inhibition is the direct result of Diuron's ability to interfere with the photosynthetic electron transport chain at a specific site.

Molecular Binding Site Interactions within Chloroplast Thylakoid Membranes

Diuron functions by binding to a specific niche on the D1 protein, a core component of the PSII reaction center. psu.edufrontiersin.org This binding site is normally occupied by a mobile electron carrier molecule, plastoquinone (B1678516) (PQ), specifically at the Q_B site. nih.govnih.gov Diuron's chemical structure allows it to competitively inhibit PQ binding, effectively displacing it from the D1 protein. nih.gov Molecular docking studies have shown that Diuron, along with other herbicides like metribuzin, establishes a high affinity for the Q_B site, in some cases forming hydrogen bonds with key amino acid residues such as His215. nih.govresearchgate.net This strong and specific interaction ensures a potent and effective blockage of the site.

The affinity of Diuron for its binding site can be quantified by its I₅₀ value, the concentration required to inhibit 50% of PSII electron transport. Research has demonstrated the high affinity of Diuron through low I₅₀ values. For instance, in studies on the cyanobacterium Aphanocapsa 6308, the I₅₀ value for Diuron was found to be exceptionally low, indicating a very strong binding affinity.

Table 1: Diuron Binding and Inhibition Data in Aphanocapsa 6308

| Parameter | Value | Reference |

| I₅₀ Value | 6.8 x 10⁻⁹ M | nih.gov |

| Binding Constant (K_b) | 1.7 x 10⁻⁷ M | nih.gov |

This table presents the 50% inhibitory concentration (I₅₀) and the binding constant (K_b) for Diuron in isolated photosynthetic membranes of the cyanobacterium Aphanocapsa 6308.

Disruption of Photosynthetic Electron Transport Chain

By occupying the Q_B binding site on the D1 protein, Diuron physically obstructs the flow of electrons. psu.edu In normal photosynthesis, electrons are passed from a primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B) within the PSII complex. embopress.org This transfer is a critical step in the linear electron transport chain that drives photosynthesis. Diuron's presence at the Q_B site prevents the transfer of electrons from Q_A to Q_B, effectively halting the electron flow. psu.eduembopress.org

This blockage has immediate and cascading consequences. The inability to reoxidize Q_A leads to a state where the reaction centers are "closed," unable to accept further light energy for photochemistry. psu.edu This interruption prevents the conversion of light energy into chemical energy and brings the entire photosynthetic process to a standstill. psu.edu

Downstream Physiological Manifestations in Plants and Algae

The initial molecular event of PSII inhibition triggers a cascade of physiological effects that ultimately prove lethal to the plant or alga. These downstream manifestations include the shutdown of energy production, the destruction of photosynthetic pigments, and measurable changes in the organism's gas exchange and fluorescence characteristics.

Impairment of Carbon Assimilation and High-Energy Compound Formation (ATP, NADPH)

The photosynthetic electron transport chain is directly responsible for generating the two most crucial high-energy compounds for a plant: adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). psu.eduepa.gov The flow of electrons creates a proton gradient across the thylakoid membrane that powers ATP synthase, and the electrons themselves are used to reduce NADP⁺ to NADPH at the end of the chain.

By blocking electron transport, Diuron prevents the formation of both ATP and NADPH. epa.govoregonstate.edu This cessation of energy production has dire consequences, as these molecules are essential for carbon fixation—the process (also known as the Calvin Cycle) where carbon dioxide is converted into sugars. psu.edu Without a steady supply of ATP and NADPH, the plant cannot fix CO₂, effectively starving it of the carbohydrates needed for growth and metabolism. psu.edu

Dynamics of Chlorophyll (B73375) and Carotenoid Photodegradation

When the photosynthetic electron transport chain is blocked by Diuron, the light energy absorbed by chlorophyll molecules cannot be used for photochemistry. This leads to the formation of highly reactive and damaging molecules. The excess energy results in the formation of triplet state chlorophyll, which can interact with molecular oxygen to produce singlet oxygen, a highly potent reactive oxygen species. psu.edu

Both triplet chlorophyll and singlet oxygen are extremely destructive to cellular components. They can initiate a chain reaction of lipid peroxidation, which destroys the integrity of cell and organelle membranes, causing them to become leaky and leading to rapid cellular disintegration. psu.edu A primary symptom of this oxidative damage is the photodegradation, or bleaching, of photosynthetic pigments. researchgate.net

Kinetic studies have revealed a specific sequence to this pigment destruction. Carotenoid pigments, which naturally function to protect chlorophyll from photooxidation, are often the first to be degraded. oregonstate.edu This is followed by the destruction of chlorophyll a and xanthophylls, and finally chlorophyll b. oregonstate.edu This loss of chlorophyll and carotenoids is visible as chlorosis (yellowing) and necrosis (tissue death) in affected plants. wordpress.com

Table 2: Sequence of Pigment Photodegradation in the Presence of Diuron

| Order of Degradation | Pigment | Role/Observation | Reference |

| 1 | β-Carotene | Degrades most rapidly; has a natural photoprotective role. | oregonstate.edu |

| 2 | Chlorophyll a & Xanthophylls | Degrade after β-carotene, often in a constant ratio. | oregonstate.edu |

| 3 | Chlorophyll b | Final pigment to be destroyed in the sequence. | oregonstate.edu |

This table outlines the typical sequence of photosynthetic pigment degradation in chloroplasts exposed to Diuron and light, based on in vitro studies.

Alterations in Gas Exchange Variables and Chlorophyll Fluorescence Parameters

The physiological stress induced by Diuron is readily observable through changes in gas exchange and chlorophyll fluorescence. The inhibition of carbon fixation leads to a concurrent decline in the net CO₂ assimilation rate and stomatal conductance. wordpress.comnih.gov

Chlorophyll fluorescence provides a rapid and non-invasive method for detecting and quantifying Diuron's effect. nih.gov When photosynthetic electron transport is proceeding efficiently, much of the absorbed light energy is used for photochemistry, and fluorescence emission is low. However, when Diuron blocks the electron transport chain, the excess absorbed energy is dissipated as red light, causing a significant increase in fluorescence yield. nih.govresearchgate.net

Several key fluorescence parameters are affected. The maximum quantum yield of PSII (Fv/Fm), a measure of the potential efficiency of photochemistry, decreases significantly under Diuron stress. researchgate.netresearchgate.net Similarly, the effective quantum yield of PSII in the light (ΔF/Fm' or Y(II)) and the maximum relative electron transport rate (rETRmax) are also depressed. researchgate.netresearchgate.net Conversely, non-photochemical quenching (NPQ), a process of heat dissipation, may initially increase as a protective response but is also impacted by severe stress. researchgate.netresearchgate.net

Table 3: Effect of Diuron Concentration on Chlorophyll Fluorescence Parameters in Intertidal Microphytobenthos (MPB)

| Diuron Concentration (μg L⁻¹) | Effect on rETRmax | Effect on Fv/Fm | Effect on NPQ | Reference |

| 10 | No significant influence | No significant influence | No significant influence | researchgate.net |

| 20-30 | Initial decrease, followed by recovery | Initial decrease, followed by recovery | Initial decrease, followed by recovery | researchgate.net |

| 40-60 | Significant decrease | Significant decrease | Significant decrease | researchgate.net |

This table summarizes the observed effects of different concentrations of Diuron on the maximum relative electron transport rate (rETRmax), maximal PSII quantum yield (Fv/Fm), and non-photochemical quenching (NPQ) in microphytobenthos assemblages.

Table 4: Impact of Diuron on Effective Quantum Yield (ΔF/Fm′) in Tropical Seagrass

| Seagrass Species | Diuron Concentration (μg L⁻¹) | Observation | Reference |

| Cymodocea serrulata | 10 and 100 | Decline in ΔF/Fm′ within 2 hours of exposure. | researchgate.net |

| Halophila ovalis | 10 and 100 | Decline in ΔF/Fm′ within 2 hours of exposure. | researchgate.net |

| Zostera capricorni | 10 and 100 | Decline in ΔF/Fm′ within 2 hours of exposure. | researchgate.net |

| Halophila ovalis | 0.1 and 1.0 | Decline in ΔF/Fm′ over the first 24 hours of exposure. | researchgate.net |

This table details the decline in the effective quantum yield of PSII (ΔF/Fm′) in three species of tropical seagrass upon exposure to various concentrations of Diuron.

Morphoanatomical Changes in Plant Tissues Indicative of Herbicide Action

The phytotoxicity of Diuron, chemically known as Urea (B33335), N-(3,4-dichlorophenyl)-N'-ethyl-, manifests through distinct and progressive morphoanatomical changes within plant tissues. These alterations are a direct consequence of its primary biochemical lesion: the blockage of electron flow in Photosystem II (PSII).

The most immediate and pronounced effects are observed at the subcellular level, specifically within the chloroplasts. taylorfrancis.comnih.gov As the primary site of photosynthesis, chloroplasts are highly sensitive to PSII inhibitors like Diuron. taylorfrancis.com Initial ultrastructural changes include the swelling of the thylakoid system, the intricate internal membrane network where the light-dependent reactions of photosynthesis occur. taylorfrancis.comcambridge.org This is often accompanied by the disorganization of the fret membrane system and the swelling and disruption of the membranes of the granal discs. cambridge.org Grana, the stacks of thylakoids, may become disorganized or unstacked. researchgate.netresearchgate.net

As the damage progresses, a complete loss of starch granules from the chloroplasts is observed, indicating a halt in carbon fixation. cambridge.org Ultimately, the entire chloroplast structure is compromised, leading to the rupture of the chloroplast envelope and a complete disruption of the organelle. taylorfrancis.comcambridge.org This internal breakdown is not solely due to the cessation of energy production. The blockage of electron transport promotes the formation of highly reactive molecules, such as triplet chlorophyll and singlet oxygen. ucanr.edu These molecules initiate a chain reaction of lipid and protein peroxidation, destroying membranes and leading to cellular leakage. This causes cells and their organelles to dry out and disintegrate rapidly. ucanr.edu

These ultrastructural damages manifest as visible symptoms on the whole plant. A common initial symptom is chlorosis, the yellowing of leaves due to chlorophyll degradation. cambridge.org In susceptible broadleaf plants, this chlorosis can appear between the veins or on the veins themselves, eventually progressing to necrosis (tissue death) that typically starts at the leaf margins and moves inward. ucanr.edu In grasses, the chlorosis and subsequent necrosis begin at the leaf tips and advance toward the base. ucanr.edu For soil-applied Diuron, seeds may germinate normally, but as the seedlings develop leaves and initiate photosynthesis, they quickly lose their green color and die from starvation and cellular damage. researchgate.net

Table 1: Summary of Diuron-Induced Morphoanatomical Changes in Susceptible Plants

| Level | Observed Changes | Reference |

| Whole Plant | Interveinal or veinal chlorosis, followed by necrosis starting at leaf margins or tips. | ucanr.edu |

| Seedlings emerge but die after leaf development. | researchgate.net | |

| Cellular | Disruption of cellular structures, leading to leakage and disintegration. | taylorfrancis.comucanr.edu |

| Subcellular (Chloroplast) | Swelling and disorganization of thylakoid and grana systems. | taylorfrancis.comcambridge.org |

| Disappearance of starch granules. | cambridge.org | |

| Rupture of the chloroplast envelope. | cambridge.org | |

| Destruction of pigments (chlorophylls and carotenoids). | nih.gov |

Comparative Analysis of Mechanism across Diverse Photosynthetic Taxa

While the fundamental mechanism of Diuron—inhibition of electron transport at the D1 protein of PSII—is consistent, its efficacy and the subsequent physiological responses can vary significantly across different photosynthetic taxa, including higher plants, algae, and cyanobacteria. researchgate.netmarineagronomy.orgawsjournal.org

Studies comparing different groups of microalgae have revealed distinct sensitivities. For instance, some research indicates that cyanobacteria (blue-green algae) are generally more resistant to Diuron than green algae. researchgate.net However, significant variability exists within these groups. A study on tropical benthic microalgae found that the green alga Nephroselmis pyriformis was up to 10 times more sensitive to Diuron than several diatom species tested. marineagronomy.org One factor contributing to such differences may be the cell's surface area to volume ratio, with smaller cells potentially exhibiting greater sensitivity due to more efficient herbicide uptake. marineagronomy.org

Differential sensitivity is also prominent among higher plant species. A comparative study of two crabgrass species, Digitaria nuda and Digitaria ciliaris, demonstrated that D. nuda was significantly more tolerant to Diuron. awsjournal.org Interestingly, this difference in tolerance was not due to variations in herbicide absorption or translocation, suggesting that the mechanism of tolerance resides at the cellular or molecular level, such as more efficient metabolic detoxification or a subtle difference in the target site. awsjournal.org

The molecular basis for high-level resistance in many weed biotypes is a single point mutation in the chloroplast psbA gene, which codes for the D1 protein. arxiv.org This mutation alters the herbicide's binding niche, reducing its ability to inhibit electron flow without significantly impairing the protein's normal function with its native plastoquinone substrate. This highlights that variation at the target site is a primary determinant of sensitivity across different organisms.

Furthermore, the ability to metabolize and detoxify the herbicide is a crucial factor in tolerance. Some microorganisms, including certain fungi and bacteria, can degrade Diuron, using it as a carbon source. nih.gov This metabolic breakdown, often involving enzymes like cytochrome P450 monooxygenases, represents a significant mechanism of resistance in the environment. nih.gov

Environmental conditions can also modulate Diuron's impact differently across taxa. For example, temperature can influence toxicity, with some studies showing that lower temperatures increase the sensitivity of certain cyanobacteria to PSII inhibitors. frontiersin.org This suggests that the physiological state of the organism, as influenced by its environment, interacts with the herbicide's mode of action.

Table 2: Comparative Sensitivity and Resistance Mechanisms to Diuron in Photosynthetic Organisms

| Taxon/Organism | Relative Sensitivity/Tolerance | Primary Mechanism of Differential Response | Reference |

| Green Algae vs. Cyanobacteria | Green algae often more sensitive than cyanobacteria. | Inherent physiological differences. | researchgate.net |

| Nephroselmis pyriformis (Green Alga) | Highly sensitive (up to 10x more than diatoms). | Potentially smaller cell size and higher surface area:volume ratio. | marineagronomy.org |

| Digitaria nuda (Crabgrass) | Tolerant (compared to D. ciliaris). | Not due to absorption/translocation; likely target-site modification or metabolism. | awsjournal.org |

| Resistant Weed Biotypes | Highly resistant. | Point mutation in the psbA gene (D1 protein). | arxiv.org |

| Certain Fungi and Bacteria | Tolerant (can degrade Diuron). | Metabolic breakdown via enzymes like cytochrome P450. | nih.gov |

Environmental Fate and Transformation of Diuron

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For Diuron (B1670789), the primary abiotic degradation pathways include phototransformation and hydrolysis.

Phototransformation Mechanisms and Products

Phototransformation, or photolysis, is the breakdown of compounds by light. While not always the main route of Diuron degradation, it can be significant when the herbicide remains on the soil surface. psu.edu The rate of phototransformation is influenced by factors such as sunlight intensity and the presence of photosensitizers in the environment. mdpi.com

In aqueous solutions, the photolysis of Diuron when exposed to UV irradiation at 253.7 nm results in its transformation. researchgate.net The quantum yield for this process has been determined to be 0.0125 ± 0.0005 and is not significantly affected by pH changes within the range of 2 to 8.5. researchgate.net The major photoproducts observed in aqueous solutions result from the heterolytic substitution of a chlorine atom with a hydroxyl (OH) group. psu.edu The presence of hydrogen peroxide (H₂O₂) can accelerate the phototransformation of Diuron through the action of hydroxyl radicals. researchgate.nettandfonline.com

Research has also explored the use of photocatalysts to enhance the degradation of Diuron. For instance, nanostructured ternary materials based on titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and graphene nanoplatelets (GnPs) have been synthesized and shown to improve Diuron degradation, likely through the formation of a nanostructured interface or heterojunction. revista-agroproductividad.org Similarly, TiO₂ doped with samarium has demonstrated photocatalytic activity for Diuron degradation under sunlight. revista-agroproductividad.org

Hydrolytic Processes in Aquatic Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Diuron is generally stable to hydrolysis in neutral conditions (pH 7) at normal temperatures. psu.eduepa.gov However, the rate of hydrolysis increases in acidic or basic (alkaline) conditions. researchgate.netepa.gov

Studies have shown that no significant hydrolysis of Diuron occurs in buffered solutions at pH 5, 7, and 9 over extended periods. epa.gov Measurable hydrolysis is primarily observed in highly alkaline solutions. epa.gov The stability of phenylurea herbicides like Diuron against hydrolysis under typical environmental pH and temperature ranges means that purely chemical degradation through this pathway is often slow. tandfonline.com

Biotic Degradation Pathways: Microbial Transformations

Biotic degradation, primarily carried out by microorganisms, is considered the main mechanism for the dissipation of Diuron from both soil and aquatic environments. psu.edu

Aerobic Degradation Processes

Under aerobic conditions (in the presence of oxygen), microorganisms play a crucial role in breaking down Diuron.

A well-established aerobic biodegradation pathway for Diuron involves a series of N-demethylation steps. psu.edu This process is catalyzed by enzymes produced by various microorganisms. frontiersin.org The initial step is the removal of one methyl group from the terminal nitrogen atom, leading to the formation of N-(3,4-dichlorophenyl)-N-methylurea (DCPMU). psu.eduresearchgate.net Subsequent demethylation results in the formation of 1-(3,4-dichlorophenyl)urea (B109879) (DCPU). psu.edu This successive demethylation is a common pathway observed in the degradation of many phenylurea herbicides. researchgate.net

Different microorganisms exhibit varying capabilities in degrading Diuron through this pathway. For example, several mixed fungal/bacterial and mixed bacterial cultures isolated from pond water and sediment have been shown to degrade Diuron, with DCPMU and DCPU being identified as degradation products. tandfonline.comnih.gov Fungal strains such as Beauveria bassiana, Cunninghamella elegans, and Mucor mucedo are also capable of transforming Diuron into its demethylated products. psu.edu

The table below summarizes the key metabolites formed during the successive N-demethylation of Diuron.

| Parent Compound | Metabolite 1 | Metabolite 2 |

| Diuron | N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) | 1-(3,4-dichlorophenyl)urea (DCPU) |

Following N-demethylation, the next significant step in the aerobic degradation of Diuron is the hydrolysis of the amide bond. nih.govresearchgate.net This reaction cleaves the urea (B33335) linkage, resulting in the formation of 3,4-dichloroaniline (B118046) (DCA). psu.eduresearchgate.net

The complete aerobic degradation pathway of Diuron, including both N-demethylation and amide bond hydrolysis, is summarized in the following table:

| Step | Reactant | Enzymatic Process | Product(s) |

| 1 | Diuron | N-demethylation | N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) |

| 2 | N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) | N-demethylation | 1-(3,4-dichlorophenyl)urea (DCPU) |

| 3 | 1-(3,4-dichlorophenyl)urea (DCPU) | Amide bond hydrolysis | 3,4-dichloroaniline (DCA) |

Formation and Identification of Key Metabolites (e.g., N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), 3,4-dichlorophenylurea (DCPU), 3,4-dichloroaniline (DCA))

The biodegradation of Diuron, N-(3,4-dichlorophenyl)-N´,N´-dimethylurea, in the environment is a stepwise process primarily driven by microbial activity under aerobic conditions. psu.edu The initial and most common degradation pathway involves the sequential removal of the two methyl groups from the terminal nitrogen atom, a process known as N-demethylation. psu.edufrontiersin.orgnih.gov This leads to the formation of two primary metabolites. The first demethylation step produces N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) . psu.edunih.govnih.gov Subsequent demethylation of DCPMU results in the formation of 3,4-dichlorophenylurea (DCPU) . psu.edunih.govnih.gov

These two metabolites, DCPMU and DCPU, are frequently detected in environmental samples where Diuron has been applied. nih.govnih.govfrontiersin.org The final major step in this aerobic pathway is the hydrolysis of the urea bond in DCPU, which releases the highly persistent and more toxic metabolite, 3,4-dichloroaniline (DCA) . psu.edufrontiersin.orgnih.govnih.gov The general aerobic degradation pathway can be summarized as:

Diuron → DCPMU → DCPU → DCA frontiersin.orgnih.govresearchgate.net

The formation of these metabolites has been confirmed in numerous studies using various analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). nih.gov For instance, studies on fungal degradation by species like Phanerochaete chrysosporium and rainforest Basidiomycetes have shown the accumulation of DCPMU and DCPU. nih.govnih.gov Similarly, bacterial degradation by strains like Arthrobacter sp. and microbial consortia also follows this N-demethylation and hydrolysis sequence. frontiersin.orgresearchgate.net While this pathway is predominant, the relative abundance and persistence of each metabolite can vary depending on the specific microorganisms present and the environmental conditions. psu.edunih.gov DCPMU is often the most abundant metabolite found, followed by DCPU and DCA. anu.edu.au These degradation products are themselves considered environmental pollutants due to their persistence and potential toxicity. nih.govfrontiersin.orgfrontiersin.orgnih.gov

Anaerobic Degradation Processes: Reductive Dechlorination and Metabolite Formation (e.g., 3-(3-chlorophenyl)-1,1-dimethylurea (B1615333) (m-CPDMU))

Under anaerobic conditions, such as those found in saturated soils or sediments, the degradation pathway of Diuron can differ significantly from the aerobic route. psu.edu While demethylation can still occur, a key process observed under anaerobic conditions is reductive dechlorination. psu.edu This process involves the removal of a chlorine atom from the phenyl ring of the Diuron molecule.

In anaerobic pond sediments, reductive dechlorination has been shown to lead to the formation of metabolites like 3-(3-chlorophenyl)-1,1-dimethylurea (m-CPDMU) , where the chlorine atom at the 4-position of the phenyl ring is removed. psu.eduanu.edu.au This pathway represents a distinct alternative to the typical aerobic breakdown sequence. One study investigating anaerobic diuron degradation in microbial enrichment cultures observed the stoichiometric accumulation of N'-(3-chlorophenyl)-N,N-dimethylurea. anu.edu.au However, the specific microorganisms responsible for this transformation were not definitively identified in that particular study. anu.edu.au

It is important to note that the environmental conditions dictate the predominant degradation pathway. In environments that fluctuate between aerobic and anaerobic states, a combination of metabolites from both pathways may be present.

Characterization of Specific Microbial Genera and Strains Involved in Diuron Biotransformation (e.g., Bacteria, Fungi, Cyanobacteria)

A diverse array of microorganisms has been identified with the capability to degrade Diuron, highlighting the widespread potential for its natural attenuation. Microbial degradation is recognized as the primary mechanism for Diuron's dissipation from soil and aquatic systems. psu.edu These microbes utilize Diuron as a source of carbon and/or nitrogen. frontiersin.orgnih.gov

Bacteria: Numerous bacterial genera have been isolated and characterized for their Diuron-degrading abilities. These include:

Arthrobacter : Strains like Arthrobacter globiformis D47 and Arthrobacter sp. N2 are well-documented Diuron degraders. frontiersin.orgnih.gov

Variovorax : Variovorax sp. SRS16 was the first bacterial strain identified that could mineralize Diuron. frontiersin.orgnih.gov Variovorax soli has also been identified as a member of a degrading consortium. nih.gov

Sphingomonas : Sphingomonas sp. SRS2 is known to degrade Diuron, often in cooperation with other microbes. nih.gov

Bacillus : Strains such as Bacillus subtilis DU1 and Bacillus licheniformis strain SDS12 have demonstrated effective Diuron degradation. nih.govresearchgate.netdthujs.vn

Other identified bacterial genera include Pseudomonas , Stenotrophomonas , Micrococcus , Vagococcus , Burkholderia , and Advenella . frontiersin.orgnih.govnih.govnih.gov

Fungi: Fungi, particularly white-rot and soil fungi, play a significant role in Diuron biotransformation. Their powerful extracellular enzymatic systems are well-suited for breaking down complex organic molecules. Identified fungal degraders include:

Mortierella : Several Mortierella strains, including LEJ702 and LEJ703, have been shown to degrade Diuron. frontiersin.orgnih.govnih.gov

Phanerochaete : Phanerochaete chrysosporium can almost completely remove Diuron from liquid cultures. nih.govnih.gov

Neurospora : The endophytic fungus Neurospora intermedia DP8-1, isolated from sugarcane, effectively metabolizes Diuron. nih.gov

Other fungal genera capable of Diuron degradation include Aspergillus , Pycnoporus , Pluteus , Trametes , and Cunninghamella . frontiersin.orgnih.govnih.gov For example, Pluteus cubensis SXS 320 showed a degradation rate of up to 96.8% in a 20-day culture. nih.gov

Cyanobacteria: While less studied than bacteria and fungi, cyanobacteria are also involved in the transformation of Diuron. Given that Diuron's primary mode of action is the inhibition of photosynthesis, its interaction with photosynthetic microorganisms like cyanobacteria is a critical area of study.

Table 1: Examples of Microbial Genera Involved in Diuron Degradation

| Microbial Kingdom | Genus | Specific Strain(s) | Reference(s) |

|---|---|---|---|

| Bacteria | Arthrobacter | D47, N2 | nih.gov, frontiersin.org |

| Bacteria | Variovorax | SRS16, V. soli | nih.gov, frontiersin.org, nih.gov |

| Bacteria | Sphingomonas | SRS2 | nih.gov |

| Bacteria | Bacillus | B. subtilis DU1, B. licheniformis SDS12 | nih.gov, researchgate.net, dthujs.vn |

| Bacteria | Advenella | Advenella sp. | nih.gov |

| Fungi | Mortierella | LEJ702, LEJ703 | nih.gov, frontiersin.org, nih.gov |

| Fungi | Phanerochaete | P. chrysosporium | nih.gov, nih.gov |

| Fungi | Neurospora | N. intermedia DP8-1 | nih.gov |

| Fungi | Pluteus | P. cubensis SXS 320 | nih.gov |

Enzymatic Mechanisms of Biodegradation (e.g., Hydrolases, Cytochrome P450, Laccases)

The biodegradation of Diuron is facilitated by specific enzymes produced by microorganisms. frontiersin.orgnih.gov These enzymes catalyze the key reactions of demethylation and hydrolysis that break down the herbicide molecule.

Hydrolases: The key enzymatic step in the mineralization pathway of many phenylurea herbicides, including Diuron, is the hydrolysis of the amide bond. researchgate.net This reaction is catalyzed by a class of enzymes called hydrolases, sometimes specifically referred to as phenylurea hydrolases. frontiersin.org These enzymes, such as PuhA, PuhB, and Mhh, are responsible for converting Diuron and its demethylated metabolites into 3,4-DCA. frontiersin.orgresearchgate.net The activity of urease, an amidohydrolase, can be inhibited by the presence of Diuron in the soil. chemijournal.com

Cytochrome P450 Monooxygenases (CYP450): This superfamily of enzymes is crucial for the oxidative degradation of a wide range of xenobiotics. nih.gov In the context of Diuron, CYP450 systems are involved in the initial N-demethylation steps. nih.gov Studies with the fungus Phanerochaete chrysosporium showed that while its extracellular ligninolytic enzymes were not effective in degrading Diuron in vitro, the degradation was significantly inhibited by a CYP450 inhibitor. nih.gov This indicates that intracellular CYP450 enzymes are the primary drivers of Diuron metabolism in this species. nih.gov Research has also shown that multiple human CYP450 enzymes can catalyze the N-demethylation of Diuron. researchgate.net

Laccases: Laccases are extracellular oxidoreductase enzymes, commonly produced by white-rot fungi, that can degrade a broad spectrum of aromatic pollutants. nih.gov However, their role in Diuron degradation appears to be secondary or indirect. While the presence of Diuron was found to induce laccase production in Pycnoporus sanguineus, crude enzymatic extracts containing laccase did not directly break down the herbicide in vitro. nih.gov This suggests that while laccase activity is correlated with Diuron degradation, other cell-bound mechanisms, like those involving CYP450, are likely responsible for the initial breakdown. nih.gov

Other enzymes potentially involved in the broader degradation process include dehydrogenases, esterases, and peroxidases. frontiersin.orgnih.gov The specific enzymatic machinery can vary significantly between different microbial species. frontiersin.org

Microbial Consortium Dynamics and Cooperative Catabolism in Diuron Biotransformation

The complete mineralization of Diuron in the environment is often not accomplished by a single microbial species but rather by a microbial consortium. frontiersin.orgnih.govnih.gov This cooperative catabolism involves different microbial populations working together, where one organism transforms the parent compound into metabolites that are then utilized or further degraded by other organisms. nih.gov

The isolation of individual microorganisms capable of completely degrading Diuron has often proven difficult, underscoring the importance of these synergistic interactions. frontiersin.org A consortium composed of three bacterial strains—Arthrobacter sulfonivorans, Variovorax soli, and Advenella sp.—was shown to achieve complete mineralization of Diuron, a feat none of the strains could accomplish individually. nih.gov Similarly, a mixed culture of Bacillus subtilis DU1, Acinetobacter baumannii DU, and Pseudomonas sp. DUK completely degraded Diuron and its main metabolite, 3,4-DCA, within 48 hours. researchgate.net

Fungal-bacterial consortia can also exhibit enhanced degradation capabilities. nih.gov In such partnerships, fungi can break down Diuron into intermediate products that are then consumed by bacteria. nih.gov Furthermore, fungal hyphae can act as "highways," providing a transport network for bacteria to move through the soil matrix and more effectively reach the contaminant. nih.gov A consortium of the fungus Mortierella LEJ702 and the bacteria Variovorax SRS16 and Arthrobacter globiformis D47 demonstrated the fastest mineralization of Diuron in a lab setting. nih.gov These findings highlight that the synergy within a microbial community, combining different metabolic capabilities, is highly effective for the complete bioremediation of Diuron-contaminated sites. nih.gov

Influence of Environmental Factors on Microbial Degradation Rates (e.g., Nitrogen Availability, Soil Humidity, Temperature, pH)

The rate and extent of Diuron's microbial degradation are significantly influenced by various environmental factors that affect microbial growth and enzymatic activity.

Nitrogen Availability: The concentration of nitrogen in the environment can modulate fungal metabolism and, consequently, Diuron degradation. In a study with the fungus Pycnoporus sanguineus, degradation was three times higher in a nitrogen-sufficient medium compared to a nitrogen-starved one. nih.gov This suggests that adequate nitrogen levels can support the microbial biomass and enzymatic production necessary for efficient degradation.

Soil Humidity and Temperature: Soil moisture and temperature are critical parameters. Microbial activity generally increases with temperature up to an optimal point, beyond which it declines. Likewise, moisture is essential for microbial life, but both excessively dry and waterlogged (anaerobic) conditions can limit the activity of aerobic degrading populations. Moderate temperatures and moisture conditions are generally considered favorable for microbial decomposition. psu.edu The chemical degradation of Diuron is also temperature-dependent, with the rate increasing at higher temperatures. nih.gov

pH: The pH of the soil or water matrix affects both the chemical stability of Diuron and the activity of microbial enzymes. Diuron adsorption to soil particles tends to be higher at lower pH values and decreases as the pH increases. frontiersin.orgnih.gov While the natural hydrolysis of Diuron is minimal under neutral conditions, the degradation rate increases in acidic or basic conditions. researchgate.netnih.gov

Other Factors: The presence of additional carbon sources can also impact degradation. The fungus Neurospora intermedia DP8-1 showed significantly higher Diuron degradation rates when a supplementary carbon source like soluble starch was available, compared to when Diuron was the sole carbon source. nih.gov Soil type and organic matter content also play a crucial role, primarily by influencing the sorption of Diuron and thus its bioavailability to microorganisms. frontiersin.org

Sorption, Desorption, and Mobility in Environmental Matrices

The environmental transport and bioavailability of Diuron are largely governed by its sorption and desorption behavior in soil and sediment. psu.edu Sorption refers to the process by which Diuron binds to soil particles, while desorption is its release back into the soil solution.

Diuron's tendency to sorb to soils and sediments is relatively low to moderate, which is indicated by its low organic carbon-water (B12546825) partitioning coefficient (Koc). psu.edu This low sorption potential, combined with its relative persistence in water, makes Diuron mobile and prone to off-site movement through surface runoff and leaching into groundwater. psu.eduresearchgate.net

The primary factor influencing Diuron sorption is the organic matter content of the soil; higher organic matter leads to greater sorption. psu.edunih.govresearchgate.net Clay content and type also contribute to this process. Studies have shown that amending soil with charcoal can significantly increase sorption and reduce desorption, thereby limiting the herbicide's mobility. nih.gov

Desorption processes are often characterized by hysteresis, meaning that Diuron does not desorb from soil particles as readily as it adsorbs. nih.govnih.gov This hysteretic behavior can be more pronounced in soils with higher organic matter or those amended with materials like charcoal, effectively sequestering the herbicide. nih.gov

The mobility of Diuron in soil is a direct consequence of these sorption-desorption dynamics. In soils with low organic matter, such as coarse, sandy soils, Diuron is more mobile and has a higher potential to leach into groundwater. psu.eduresearchgate.net Conversely, in soils rich in organic matter or clay, Diuron is less mobile and more likely to be retained in the upper soil layers. nih.govnih.govresearchgate.net For example, one field study found that 70-100% of detected Diuron and its metabolites remained in the top 15 cm of the soil over a 38-week period, indicating limited vertical movement in that particular soil type. nih.gov

Table 2: Freundlich Adsorption Coefficients (KF) of Diuron in Various Chinese Soils

| Soil Type | KF (value indicates adsorption strength) | Reference |

| Black soil | Highest Adsorption | nih.gov |

| Yellow earth | High Adsorption | nih.gov |

| Paddy soil | Moderate Adsorption | nih.gov |

| Yellow-brown soil | Moderate Adsorption | nih.gov |

| Yellow-cinnamon soil | Low Adsorption | nih.gov |

| Lateritic red earth | Lowest Adsorption | nih.gov |

| Data from a study comparing six cultivated soils, showing the strong influence of soil type on adsorption. |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| Diuron | N-(3,4-dichlorophenyl)-N´,N´-dimethylurea |

| DCPMU | N-(3,4-dichlorophenyl)-N-methylurea |

| DCPU | 3,4-dichlorophenylurea or N-(3,4-dichlorophenyl)urea |

| DCA | 3,4-dichloroaniline |

| m-CPDMU | 3-(3-chlorophenyl)-1,1-dimethylurea |

Adsorption Characteristics in Soils and Sediments

The adsorption of Diuron to soil and sediment particles is a key process influencing its availability for transport and degradation. This adsorption is primarily governed by the physicochemical properties of the soil and can be mathematically described using models like the Freundlich isotherm.

The extent to which Diuron is adsorbed in soil is strongly correlated with several soil properties. Research has consistently shown that organic matter content is a primary factor controlling Diuron sorption. cambridge.orgpsu.edu Soils with higher organic carbon content tend to exhibit greater adsorption of Diuron. cambridge.org This is because organic matter provides a hydrophobic surface for the non-polar portion of the Diuron molecule to bind to.

Clay content also plays a significant role in Diuron adsorption. nih.govyidu.edu.cn The high surface area and charge characteristics of clay minerals contribute to the binding of Diuron molecules. nih.gov Studies have indicated a positive correlation between clay content and Diuron sorption, with clayey soils showing higher adsorption capacities. nih.govyidu.edu.cn For instance, one study found that a soil with 72.5% clay content exhibited the lowest desorption values for Diuron. yidu.edu.cn

In contrast to organic carbon and clay content, soil pH appears to have a less consistent influence on Diuron adsorption. nih.gov Since Diuron is a non-ionizable compound within the typical environmental pH range, its charge is not significantly affected by pH fluctuations, leading to a weaker correlation between pH and adsorption. nih.gov Some studies have reported that the adsorption-desorption of Diuron is independent of soil pH. nih.gov However, other soil components, such as phosphorus content, have been shown to negatively affect Diuron adsorption. nih.gov

Table 1: Influence of Soil Properties on Diuron Adsorption

| Soil Property | Influence on Diuron Adsorption | Primary Mechanism |

|---|---|---|

| Organic Carbon Content | High | Hydrophobic interactions between Diuron and soil organic matter. cambridge.org |

| Clay Content | High | Surface area and charge of clay minerals bind Diuron. nih.govyidu.edu.cn |

| pH | Low/Inconsistent | Diuron is non-ionizable in the typical environmental pH range. nih.gov |

| Phosphorus Content | Negative | The exact mechanism is not fully understood but it impedes Diuron adsorption. nih.gov |

The Freundlich isotherm is an empirical model frequently used to describe the non-ideal and reversible adsorption of solutes from a solution to a solid surface. youtube.com It is particularly useful for heterogeneous surfaces like soil. youtube.com The Freundlich equation is expressed as:

Cs = Kf * Ce1/n

Where:

Cs is the amount of Diuron adsorbed per unit mass of soil (mg/kg).

Ce is the equilibrium concentration of Diuron in the solution (mg/L).

Kf is the Freundlich adsorption coefficient, which indicates the adsorption capacity of the soil. A higher Kf value signifies greater adsorption. youtube.com

1/n is the Freundlich exponent, which relates to the intensity of adsorption. A value of 1/n less than 1 indicates that the adsorption becomes less favorable as the concentration of the solute increases. youtube.com

Studies have successfully applied the Freundlich model to describe Diuron sorption in various soil types. yidu.edu.cnresearchgate.net For example, research on Kenyan agricultural soils found that the Freundlich model best described the equilibrium adsorption data. researchgate.net The Freundlich adsorption coefficient (Kf) values for Diuron have been reported to range from 1.47 to 5.08 µmol(1-1/n) L1/n kg-1 when applied alone, and from 0.59 to 3.77 µmol(1-1/n) L1/n kg-1 when in a mixture with hexazinone (B1673222). yidu.edu.cn These variations in Kf values reflect the differing adsorption capacities of the soils, which are influenced by their physicochemical properties as discussed previously. yidu.edu.cn The model has proven to be a valuable tool for predicting the partitioning of Diuron between the soil and water phases, which is essential for assessing its potential for leaching and runoff. youtube.comresearchgate.net

Leaching and Runoff Dynamics

Diuron's mobility in the environment is largely dictated by the processes of leaching and runoff. psu.eduresearchgate.net Leaching refers to the downward movement of Diuron through the soil profile with percolating water, potentially contaminating groundwater. psu.eduresearchgate.net Runoff is the lateral movement of Diuron across the soil surface with rainwater or irrigation water, leading to the contamination of surface water bodies. psu.eduresearchgate.net

The extent of Diuron leaching is influenced by its adsorption characteristics and the soil's properties. In soils with low organic matter and high permeability, such as sandy soils, Diuron is more prone to leaching. psu.edu Conversely, in soils with high organic matter and clay content, stronger adsorption reduces its mobility and leaching potential. psu.edu Studies have shown that Diuron residues can be found throughout the soil core, indicating its potential for downward movement. nih.gov For instance, in a study on vineyard soils, Diuron residues were detected in the entire soil core, while another herbicide, oryzalin, was mainly found in the upper 10 cm. nih.gov

Runoff is a significant pathway for Diuron transport, especially in areas with compacted soils or on sloped land. psu.edu Rainfall or irrigation events can wash Diuron from the soil surface into nearby streams, rivers, and lakes. nih.gov Research has documented high concentrations of Diuron in runoff water, particularly shortly after application. nih.govca.gov For example, initial Diuron concentrations in surface runoff from grass-seed fields were found to be greater than 1000 µg/L in one field and over 100 µg/L in another. nih.gov The amount of Diuron lost to runoff can be substantial, with one study estimating that 15.3% of the applied Diuron was collected in runoff water from a compacted access road. ca.gov

Bioavailability in Environmental Compartments

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by living organisms. fao.org The bioavailability of Diuron in soil and water is a critical factor determining its potential to cause harm to non-target organisms. nih.gov

In soil, the bioavailability of Diuron is inversely related to its adsorption. nih.gov When Diuron is strongly adsorbed to soil particles, particularly organic matter and clay, it is less available in the soil solution for uptake by plant roots and soil microorganisms. fao.orgnih.gov This can reduce its herbicidal efficacy and its rate of microbial degradation. nih.gov For example, the presence of wheat-straw-derived char in soil was found to significantly increase Diuron sorption, leading to reduced microbial degradation and lower herbicidal effectiveness against barnyardgrass. nih.gov

In aquatic environments, dissolved Diuron is generally considered to be bioavailable to aquatic organisms. waterquality.gov.au However, its partitioning into sediment can reduce its bioavailability in the water column. waterquality.gov.au Adsorption to suspended particles and sediment can act as a sink for Diuron, but also as a long-term source as it can be released back into the water over time. waterquality.gov.au

Persistence and Residue Dynamics in Various Ecosystems (Soil, Water, Sediment)

Diuron is considered to be a moderately to highly persistent herbicide in the environment. psu.edunih.gov Its persistence is influenced by a combination of factors including its chemical stability, the rate of its degradation, and its interaction with environmental matrices.

In soil , the half-life of Diuron can range widely, from as short as 30 days to over a year, with a typical field dissipation half-life of around 90 days. psu.eduwa.gov This variability is due to differences in soil type, climate, and microbial activity. nih.gov Microbial degradation is the primary pathway for Diuron dissipation in soil. psu.edu Residues of Diuron and its metabolites can be detected in the upper layers of the soil and can persist for extended periods. researchgate.netnerc.ac.uk For instance, one study found that Diuron residues were primarily confined to the top 15-30 cm of the soil. epa.gov

In water , Diuron is relatively stable to hydrolysis under neutral pH conditions, but its degradation can be accelerated under acidic or basic conditions. researchgate.net While photolysis can occur, it is not generally considered a major degradation pathway in aqueous systems. psu.edu Microbial degradation is the key process for its removal from aquatic environments. psu.edu Diuron has been frequently detected in both surface water and groundwater, indicating its potential for off-site transport and persistence. epa.govresearchgate.net Concentrations in surface water can range from the nanogram per liter to the microgram per liter level, particularly in agricultural areas. researchgate.netmdpi.com

In sediments , Diuron can accumulate due to its tendency to adsorb to particulate matter. waterquality.gov.au Sediments can act as a long-term reservoir for Diuron, slowly releasing it back into the water column. waterquality.gov.au The persistence of Diuron in sediments can be significant, with one study predicting a half-life of around 175 days in a lagoon, with 90% of the Diuron being in the sediment. waterquality.gov.au The presence of Diuron and its degradation products in sediments poses a long-term risk to benthic organisms. researchgate.net

Evolution of Resistance to Diuron in Target and Non Target Organisms

Mechanisms of Herbicide Resistance to Diuron (B1670789)

Resistance to Diuron, and herbicides in general, is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govnih.govexlibrisgroup.com Both mechanisms can occur within the same species, population, or even individual, sometimes combining to confer higher levels of resistance. nih.gov

Target-site resistance (TSR) is a primary mechanism of defense against Diuron and involves modifications to the herbicide's molecular target. nih.govnih.gov Diuron functions by inhibiting Photosystem II (PSII) of the photosynthetic electron transport chain. It binds to the D1 protein, a core component of the PSII reaction center, thereby blocking electron flow. unl.edunih.govepa.gov

The D1 protein is encoded by the chloroplast gene psbA. unl.edunih.gov Resistance arises from point mutations in this gene, which result in amino acid substitutions in the D1 protein. unl.edunih.gov These substitutions alter the herbicide's binding site, reducing its affinity for the D1 protein and thus diminishing its inhibitory effect. unl.edu Because the psbA gene is located in the chloroplast DNA, this form of resistance is typically inherited maternally. unl.edu

Several specific mutations in the psbA gene have been identified that confer resistance to Diuron and other PSII-inhibiting herbicides in various weed species. nih.govuwa.edu.auuv.mx For instance, an isoleucine for valine substitution at position 219 (Val219Ile) in Poa annua has been shown to provide resistance to Diuron. unl.eduresearchgate.net Another novel mutation, a phenylalanine to valine substitution at position 274 (Phe274Val) in wild radish (Raphanus raphanistrum), confers a moderate level of resistance to Diuron. uwa.edu.au Structural modeling suggests this substitution indirectly affects the hydrogen bond formation between the Serine 264 residue and the herbicide. uwa.edu.au

It is important to note that not all psbA mutations provide resistance to all PSII inhibitors. The well-known Ser264Gly mutation, for example, confers high-level resistance to triazine herbicides like atrazine (B1667683) but does not provide resistance to the phenylurea herbicide Diuron. uwa.edu.aunih.gov This highlights the specificity of interactions at the binding site.

Table 1: Examples of psbA Gene Mutations Conferring Resistance to Diuron

| Amino Acid Substitution | Position | Resistant Species Example | Reference(s) |

|---|---|---|---|

| Valine to Isoleucine | 219 | Poa annua (Annual bluegrass) | unl.eduresearchgate.net |

| Phenylalanine to Valine | 274 | Raphanus raphanistrum (Wild radish) | uwa.edu.au |

Non-target site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site, without any modification of the target protein itself. nih.govnih.govlatrobe.edu.au These mechanisms are generally more complex than TSR and can confer cross-resistance to herbicides with different modes of action. nih.govlatrobe.edu.au

The most significant NTSR mechanism is enhanced metabolism, where the resistant plant rapidly detoxifies the herbicide into non-toxic or less-toxic compounds. nih.govresearchgate.net This detoxification is often carried out by large enzyme families, including:

Cytochrome P450 monooxygenases (P450s): These enzymes are frequently implicated in the metabolic degradation of a wide array of herbicides, including those that inhibit PSII. nih.govnih.gov

Glutathione (B108866) S-transferases (GSTs): GSTs catalyze the conjugation of glutathione to the herbicide, which is a key step in its detoxification pathway. nih.govnih.gov

Glucosyl transferases: These enzymes can also modify and detoxify herbicide molecules. nih.govnih.gov

In addition to enhanced metabolism, other NTSR mechanisms include:

Reduced absorption and translocation: Some resistant plants may absorb less herbicide through their roots or foliage, or they may be less efficient at translocating it to the target sites in the chloroplasts. nih.govlatrobe.edu.au For example, reduced absorption and translocation of the PSII inhibitor atrazine were observed in a resistant annual bluegrass population that lacked any known mutations in the psbA gene. nih.gov

Sequestration: The herbicide can be sequestered in cellular compartments, such as the vacuole, or bound to cell walls, preventing it from reaching the chloroplasts and the D1 protein. nih.govnih.gov

Evolutionary Dynamics in Phytoplankton and Weed Populations

The continuous application of Diuron in agricultural and aquatic environments creates a strong selective pressure that drives the evolution of resistance in both weed and phytoplankton populations. ucdavis.eduuv.mx Initially, resistant individuals may be present at a very low frequency within a population. researchgate.net Herbicide application eliminates susceptible individuals, allowing the rare resistant ones to survive, reproduce, and pass on their resistance genes, leading to an increase in the frequency of the resistance allele in the population over generations. researchgate.netresearchgate.net

Studies on freshwater phytoplankton have demonstrated this evolutionary adaptation. In one experiment, three species—Microcystis aeruginosa, Chlamydomonas reinhardtii, and Dictyosphaerium chlorelloides—were exposed to increasing concentrations of Diuron. nih.gov While their growth was initially inhibited at relatively low concentrations, the populations adapted and evolved to tolerate significantly higher levels of the herbicide. nih.gov For instance, M. aeruginosa and D. chlorelloides could eventually grow at a Diuron concentration of 1.84 ppm, while C. reinhardtii could proliferate at double that concentration. nih.gov This demonstrates the rapid evolutionary response of phytoplankton to herbicide stress. nih.govumich.edu

In weed populations, the evolutionary dynamics are influenced by factors such as the initial frequency of resistance alleles, the inheritance pattern of resistance (e.g., dominant or recessive), the mating system of the weed (self-pollinating vs. outcrossing), and gene flow through pollen or seed dispersal. researchgate.netresearchgate.net The intensity and frequency of herbicide application are key drivers; continuous use of the same herbicide accelerates the selection for resistance. latrobe.edu.au Crop rotation and the use of herbicide mixtures with different modes of action are management strategies designed to diversify selection pressures and delay the evolution of resistance. researchgate.netcore.ac.uk

Table 2: Evolution of Diuron Resistance in Phytoplankton Species

| Species | Initial Inhibitory Concentration (Diuron) | Evolved Tolerant Concentration (Diuron) | Reference |

|---|---|---|---|

| Microcystis aeruginosa | 0.23 ppm | 1.84 ppm | nih.gov |

| Dictyosphaerium chlorelloides | 0.23 ppm | 1.84 ppm | nih.gov |

| Chlamydomonas reinhardtii | 0.46 ppm | ~3.68 ppm | nih.gov |

The study of dormant eggs from lake sediments has provided a unique window into the evolutionary history of organisms like the water flea Daphnia. These studies have shown that populations can evolve resistance to toxic cyanobacteria during periods of eutrophication and then lose this resistance when the selection pressure is relaxed (oligotrophication), demonstrating a reversed evolution of a fitness-related trait. nih.gov This principle of evolution in response to changing environmental pressures is analogous to the dynamics of herbicide resistance. cornell.educornell.edu

Physiological and Phenotypic Costs of Diuron Resistance

The evolution of herbicide resistance is not without consequences for the organism. The genetic mutations or physiological changes that confer resistance often come with a fitness cost, which can manifest as altered growth, development, or reproductive capacity in the absence of the herbicide. nih.govresearchgate.net

A common fitness cost associated with herbicide resistance is a reduced growth rate compared to susceptible (wild-type) counterparts when grown in an herbicide-free environment. nih.gov This has been observed in Diuron-resistant phytoplankton strains. nih.gov For example, the same strains of M. aeruginosa, C. reinhardtii, and D. chlorelloides that evolved high levels of Diuron resistance all exhibited lower growth rates than their wild-type ancestors when cultured without the herbicide. nih.gov This cost is a critical factor in the population dynamics of resistance; if the herbicide is removed, the more fit, susceptible individuals may outcompete the resistant ones, potentially leading to a decline in the frequency of resistance in the population. researchgate.net

Since Diuron's target is a key component of the photosynthetic apparatus, it is not surprising that resistance mechanisms, particularly target-site mutations, can negatively impact photosynthetic efficiency. nih.govresearchgate.net The D1 protein is not only the binding site for Diuron but is also central to the transfer of light energy. Alterations to its structure to prevent herbicide binding can simultaneously impair its normal function in electron transport. unl.edu

Changes in Carbon Assimilation, Stomatal Conductance, and Transpiration Rates in Resistant Weeds

The evolution of resistance to Diuron, particularly through target-site mutations, can lead to significant alterations in the fundamental physiological processes of weeds, including photosynthesis and water regulation. These changes are often described as pleiotropic effects, where a single gene mutation results in a cascade of downstream modifications. arxiv.org

A common fitness cost associated with target-site resistance to PSII inhibitors like Diuron is a less efficient photosynthetic system compared to susceptible counterparts. arxiv.org This inefficiency can manifest as reduced carbon assimilation (photosynthetic rate). For instance, studies on s-triazine resistant weeds with a psbA gene mutation, a mechanism similar to Diuron resistance, have revealed a reorganization of photosynthetic components that alters the plant's productivity. arxiv.org However, the impact can vary depending on the plant species and the specific herbicide. In one study, while several herbicides affected the photosynthetic rate of sugarcane cultivars, the application of a diuron and hexazinone (B1673222) mixture did not cause a significant variation in the photosynthetic rate of the tested cultivars compared to the control group. awsjournal.org

Stomatal conductance, which regulates the exchange of carbon dioxide and water vapor, is also affected. In the same study on sugarcane cultivars, stomatal conductance was not significantly affected by the application of the diuron-hexazinone mixture in two of the three cultivars evaluated. awsjournal.org This suggests that the impact on stomatal function can be cultivar- or species-dependent.

Transpiration rates, the process of water movement through a plant and its evaporation from leaves, can be altered in resistant weeds. Research on Palmer amaranth (B1665344) accessions resistant to S-metolachlor showed a different transpiration response to drying soil compared to susceptible accessions. The resistant accession had a higher threshold for the fraction of transpirable soil water (FTSW), meaning it reduced its transpiration earlier in a drying cycle, a potential advantage under long-term water stress. researchgate.netmdpi.com Conversely, a study on sugarcane found that the transpiration rate of one cultivar was negatively affected by several herbicides, though the diuron-hexazinone mixture was not among the most impactful in this specific regard. awsjournal.org In a study comparing two crabgrass species, differential susceptibility to diuron was observed, but it was concluded that differences in absorption and translocation, rather than transpiration, were the primary factors. awsjournal.org

Table 1: Physiological Changes in Diuron-Resistant Weeds

| Physiological Parameter | Observed Change in Resistant Weeds | Species/Cultivar Studied | Source |

|---|---|---|---|

| Carbon Assimilation | Often reduced due to less efficient photosynthesis; however, effects can be variable. | General (s-triazine resistant weeds), Sugarcane Cultivars | arxiv.orgawsjournal.org |

| Stomatal Conductance | Not significantly affected in some studies, indicating species-dependent responses. | Sugarcane Cultivars (RB867515, SP80-1816) | awsjournal.org |

| Transpiration Rate | Altered response to drought stress; may be reduced earlier in a drying cycle. | Palmer amaranth, Sugarcane Cultivar (RB867515) | awsjournal.orgresearchgate.netmdpi.com |

Genetic and Molecular Basis of Resistance (e.g., Mutation Identification)

Resistance to Diuron evolves through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govresearchgate.net Both mechanisms can occur within the same weed species and even within the same individual plant, sometimes leading to resistance to multiple herbicides with different modes of action. researchgate.netnih.gov

Target-Site Resistance (TSR)

The most common mechanism of resistance to Diuron involves genetic mutations in the chloroplast gene psbA. nih.gov This gene codes for the D1 protein, a core component of the Photosystem II (PSII) reaction center. nih.govnih.gov Diuron acts by binding to the D1 protein, which blocks the electron transport chain and inhibits photosynthesis. nih.govnih.gov

Specific point mutations in the psbA gene can alter the amino acid sequence of the D1 protein, reducing its binding affinity for Diuron and thereby conferring resistance. nih.govnih.gov These mutations are typically single nucleotide polymorphisms (SNPs) that result in an amino acid substitution. nih.gov Several such mutations have been identified in various Diuron-resistant organisms:

Serine-264 to Alanine (Ser264Ala): This mutation was identified in a Diuron-resistant mutant of the cyanobacterium Anacystis nidulans R2. nih.gov

Serine-264 to Glycine (Ser264Gly): This is a frequently documented substitution found in many weed species, including annual bluegrass (Poa annua), conferring resistance to Diuron and other PSII inhibitors like atrazine. researchgate.netcambridge.org

Valine-219 to Isoleucine (Val219Ile): This mutation was discovered in propanil-resistant smallflower umbrella sedge (Cyperus difformis) and was also found to confer resistance to Diuron. nih.gov

The inheritance of these psbA mutations is dominant to sensitivity. nih.govnih.gov

Non-Target-Site Resistance (NTSR)

NTSR encompasses mechanisms that reduce the amount of active herbicide reaching the target site. nih.govnih.gov These mechanisms are often more complex and can be polygenic, involving the enhanced action of broad enzyme families. nih.govnih.gov

Key NTSR mechanisms conferring resistance to Diuron include:

Enhanced Metabolism: This is a major NTSR mechanism where weeds detoxify the herbicide more rapidly. nih.govksu.edu The detoxification is often carried out by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). nih.govksu.edu These enzymes convert the herbicide into non-toxic metabolites. titanprosci.com For example, a biotype of annual bluegrass (Poa annua) was identified that was resistant to Diuron but lacked any known psbA mutation; this resistance was attributed to enhanced atrazine metabolism. researchgate.netcambridge.org

Reduced Absorption and Translocation: In some cases, resistant plants absorb less herbicide through their leaves or roots, or they are less efficient at translocating the herbicide to its site of action in the chloroplasts. researchgate.netnih.gov The same Diuron-resistant Poa annua biotype that showed enhanced metabolism also exhibited a significantly lower rate of atrazine absorption and translocation compared to susceptible biotypes. researchgate.netcambridge.org

The evolution of NTSR is a significant concern as it can confer cross-resistance to herbicides from different chemical classes and with different modes of action. nih.govnih.gov

Table 2: Identified Genetic Mutations Conferring Diuron Resistance

| Gene | Mutation (Amino Acid Substitution) | Organism | Resistance Mechanism | Source |

|---|---|---|---|---|

| psbA | Serine-264 to Alanine | Anacystis nidulans R2 (Cyanobacterium) | Target-Site Resistance | nih.gov |

| psbA | Serine-264 to Glycine | Poa annua (Annual bluegrass) | Target-Site Resistance | researchgate.netcambridge.org |

| psbA | Valine-219 to Isoleucine | Cyperus difformis (Smallflower umbrella sedge) | Target-Site Resistance | nih.gov |

Advanced Analytical Methodologies for Diuron and Its Metabolites

Sample Preparation and Extraction Techniques for Environmental Matrices

Effective sample preparation is a crucial first step to isolate Diuron (B1670789) and its metabolites from complex environmental matrices such as soil, water, and sediment, and to remove interfering substances prior to instrumental analysis.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is recognized as an efficient and environmentally friendly sample preparation technique. csic.es It utilizes ultrasonic waves (frequencies >20 kHz) to create acoustic cavitation—the formation, growth, and collapse of bubbles in the extraction solvent. nih.govnih.gov This process generates physical and chemical effects, including mechanical disruption of cell walls, which enhances solvent penetration and improves mass transfer, thereby accelerating the release of target analytes from the sample matrix. nih.govnih.gov Compared to traditional methods, UAE significantly shortens extraction times and reduces the consumption of organic solvents. csic.esnih.gov

Research has been conducted to optimize UAE conditions for the extraction of Diuron from matrices like sugarcane and soil. wiley.comnih.gov Key parameters that influence extraction efficiency include the choice of solvent, extraction time, temperature, and ultrasound power. wiley.comnih.gov A study focused on detecting Diuron in sugarcane and soil identified optimal extraction conditions using a Box-Behnken design, achieving high linearity and precision. wiley.comresearchgate.net

| Parameter | Optimal Condition | Source |

|---|---|---|

| Extraction Solvent | Acetonitrile | wiley.comnih.gov |

| Extraction Temperature | 27 °C | wiley.comnih.gov |

| Extraction Time | 3.4 minutes | wiley.comnih.gov |

| Ultrasound Power | 70 W | wiley.comnih.gov |

Accelerated Solvent Extraction (ASE)

The United States Environmental Protection Agency (EPA) accepts ASE for use in Method SW-846 3545A for extracting various compounds, including chlorinated herbicides, from environmental samples. thermofisher.com For the analysis of Diuron and its metabolites in soil, a method was developed using ASE with a mixture of methanol and aqueous formic acid as the extraction solvent. epa.gov The automated nature of ASE allows for the sequential extraction of multiple samples, making it suitable for high-throughput laboratories. epa.gov

| Parameter | Condition for Diuron in Soil | Source |

|---|---|---|

| Sample Matrix | Soil | epa.gov |

| Extraction Solvent | Methanol/aqueous 0.3% formic acid-0.1% nonionic surfactant (9/1, v/v) | epa.gov |

| Principle | Extraction at elevated pressure and temperature | epa.gov |

| Post-Extraction | Methanol evaporation, dilution, and filtration prior to LC/MS/MS analysis | epa.gov |

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples, particularly water. epa.govnih.gov The method involves passing a liquid sample through a solid adsorbent material (the sorbent), which retains the target analytes. ca.gov Interfering substances are washed away, and the analytes are subsequently eluted with a small volume of a suitable solvent. ca.gov This process effectively isolates and concentrates the analytes of interest, such as Diuron and its metabolites, from complex matrices. epa.gov

For water analysis, SPE is a common preparatory step before chromatographic determination. epa.govnih.gov Various sorbents can be used, with C18 (a universal polymeric reversed-phase sorbent) being frequently employed for herbicides. usgs.gov The technique has been validated for the analysis of Diuron in drinking and surface water, demonstrating good recovery and precision. epa.govnih.gov

| Matrix | Sorbent | Recovery | Precision (Deviation) | Source |

|---|---|---|---|---|

| River Water | Not specified | 90-95% | <2.56% | nih.gov |

| Wastewater | Universal polymeric reversed-phase sorbent (500 mg) | Not specified | Not specified | ca.gov |

| Human Urine | Poly(methyloctadecylsiloxane) immobilized on silica | 85–103% | <1.8% | embrapa.br |

Dispersive Solid Phase Extraction (dSPE)

Dispersive Solid Phase Extraction (dSPE) is a sample cleanup technique that involves adding a solid sorbent directly into the sample extract. nih.gov This method simplifies the traditional SPE procedure by eliminating the need for cartridges and reducing solvent usage. nih.gov The sorbent is dispersed within the liquid extract, allowing for rapid interaction and removal of interfering matrix components. After a brief mixing and centrifugation step, the purified supernatant is collected for analysis.

This technique is a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely applied in pesticide residue analysis. semanticscholar.org DSPE is valued for its speed, simplicity, and low solvent consumption, making it an effective cleanup step following initial solvent extraction of analytes like Diuron from complex food and environmental matrices. nih.gov

Chromatographic Detection and Quantification Approaches

Following sample extraction and cleanup, highly sensitive and selective chromatographic techniques are required for the accurate quantification of Diuron and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for the determination of Diuron and its metabolites in environmental samples. epa.govepa.gov This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov The specificity of LC-MS/MS allows for the analysis of complex extracts with minimal sample purification, as it can distinguish target analytes from matrix interferences based on their specific mass-to-charge ratios and fragmentation patterns. epa.gov

The technique has been validated for Diuron analysis in various matrices, including soil and water, with excellent performance characteristics. epa.govepa.gov It can achieve very low limits of quantitation (LOQ), often in the parts-per-billion (µg/L) or even parts-per-trillion (ng/L) range. epa.govnih.gov For instance, an on-line immunoaffinity column coupled with LC-MS/MS achieved an LOQ of 1.0 ng/L for Diuron in wastewater treatment plant effluent. nih.gov